



Application Notes and Protocols for Laminin B1 (1363-1383) Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Laminin B1, a crucial component of the basement membrane, plays a significant role in cell adhesion, differentiation, migration, and angiogenesis. The peptide sequence at residues 1363-1383 of the Laminin B1 chain, which includes the highly active pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), has been identified as a key mediator of these biological activities. This peptide fragment interacts with the 67 kDa laminin receptor (67LR), initiating downstream signaling cascades that can influence both normal physiological processes and pathological conditions such as tumor growth and metastasis.[1][2]

These application notes provide detailed experimental designs and protocols for researchers studying the effects of the **Laminin B1 (1363-1383)** peptide. The information herein is intended to guide the investigation of its role in cell adhesion, angiogenesis, and tumor progression, and to support the development of novel therapeutic strategies.

Data Presentation

The following tables summarize quantitative data on the biological activities of **Laminin B1** (1363-1383) and its active YIGSR motif, compiled from various studies.

Table 1: In Vitro Biological Activities of YIGSR-related Peptides



| Assay | Peptide | Cell Line | Concentrati on | Effect | Reference |
|--|---------------------|------------------------------------|-------------------------------------|---|-----------|
| Cell Adhesion | YIGSR | Epithelial Cells | Not Specified | Promotes adhesion | [3] |
| Cell Adhesion Inhibition | YIGSR | HT1080 Fibrosarcoma | Not Specified | Inhibited adhesion to CPA-treated endothelial cells | [4] |
| Angiogenesis Inhibition (Tube Formation) | Multimeric YIGSR | Not Specified | Not Specified | Inhibition of angiogenesis | [1][2][5] |
| Macrophage Activation (iNOS expression) | YIGSR | Raw 264.7 Murine Macrophages | 2 mM | Increased iNOS expression | [6][7][8] |
| Macrophage Activation (iNOS expression) | YIGSR | Raw 264.7 Murine Macrophages | Reduced live 8 mM cell number | | [8] |
| Receptor Binding Affinity (Kd) | C(YIGSR)3- NH2 | Neuroblasto ma Cells | 1.5 x 10 ⁻⁷ M | Intermediate affinity to 67 kDa laminin receptor | [1] |

Table 2: In Vivo Anti-Tumor and Anti-Metastatic Effects of YIGSR Peptides



| Animal Model | Tumor Cell Line | Peptide | Dose | Route of Administr ation | Effect | Referenc e |
|-----------------|------------------------------|---------|------------------|-----------------------------------|---|---------------|
| SCID Mice | NALM6 (pre-B leukemia) | Ac-Y16 | 1.5 - 2.0 mg | Subcutane ous co- injection | Significantl y suppresse d tumor weight and leukemic infiltration | [5] |
| Mice | HT1080 Fibrosarco ma | YIGSR | Not Specified | Intravenou s co- injection | Inhibited enhancem ent of lung colonizatio n by cyclophosp hamide | [4] |
| Mice | Melanoma | YIGSR | Not Specified | Not Specified | Reduced formation of lung colonies | [9] |

Experimental Protocols Protocol 1: In Vitro Cell Adhesion Assay

This protocol is designed to quantify the attachment of cells to a substrate coated with the **Laminin B1 (1363-1383)** peptide.

Materials:

- Laminin B1 (1363-1383) peptide
- 96-well tissue culture plates
- Bovine Serum Albumin (BSA)



- Cell line of interest (e.g., HT1080 fibrosarcoma cells)
- Serum-free cell culture medium
- Phosphate-Buffered Saline (PBS)
- Glutaraldehyde solution (1% in PBS)
- Crystal Violet solution (0.1% in water)
- Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2)
- Microplate reader

Procedure:

- Plate Coating:
 - Dissolve Laminin B1 (1363-1383) peptide in sterile PBS to a desired concentration (e.g., 10-50 μg/mL).
 - \circ Add 100 µL of the peptide solution to each well of a 96-well plate.
 - \circ As a negative control, add 100 μL of 1% BSA in PBS to separate wells.
 - Incubate the plate overnight at 4°C.
- Blocking:
 - Aspirate the coating solution and wash the wells twice with PBS.
 - Add 200 μL of 1% BSA in PBS to each well to block non-specific binding sites.
 - Incubate for 1 hour at 37°C.
- Cell Seeding:
 - Wash the wells twice with PBS.



- Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10⁵ cells/mL.
- \circ Add 100 µL of the cell suspension to each well.
- Incubate for 60-90 minutes at 37°C in a CO₂ incubator.
- Washing:
 - Gently wash the wells twice with PBS to remove non-adherent cells.
- Fixation and Staining:
 - $\circ~$ Add 100 μL of 1% glutaraldehyde in PBS to each well and incubate for 15 minutes at room temperature.
 - Wash the wells three times with water.
 - $\circ~$ Add 100 μL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
 - Wash the wells thoroughly with water and allow them to air dry.
- Quantification:
 - Add 100 μL of Sorensen's buffer to each well to solubilize the stain.
 - Read the absorbance at 595 nm using a microplate reader.
 - The absorbance is proportional to the number of adherent cells.

Protocol 2: In Vitro Endothelial Tube Formation Assay (Angiogenesis)

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix in the presence of the **Laminin B1 (1363-1383)** peptide.

Materials:



- Laminin B1 (1363-1383) peptide
- Matrigel® or other basement membrane extract
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial cell growth medium (EGM-2)
- 96-well tissue culture plates
- Calcein AM (for visualization)
- Fluorescence microscope

Procedure:

- Matrigel Coating:
 - Thaw Matrigel® on ice overnight at 4°C.
 - Using pre-chilled pipette tips, add 50 μL of Matrigel® to each well of a 96-well plate.
 - Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- Cell Preparation:
 - Harvest HUVECs and resuspend them in EGM-2 medium containing the desired concentration of Laminin B1 (1363-1383) peptide (e.g., 1-100 µg/mL). A vehicle control (e.g., PBS) should be included.
 - Adjust the cell concentration to 1-2 x 10⁵ cells/mL.
- Cell Seeding:
 - Add 100 μL of the HUVEC suspension to each Matrigel®-coated well.
 - Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.
- Visualization and Quantification:



- o After incubation, carefully remove the medium.
- If desired, stain the cells with Calcein AM for 30 minutes for better visualization.
- Examine the formation of tube-like structures using an inverted microscope.
- Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Protocol 3: In Vivo Experimental Metastasis Model

This protocol describes a model to evaluate the effect of the **Laminin B1 (1363-1383)** peptide on tumor cell metastasis in vivo.

Materials:

- Laminin B1 (1363-1383) peptide
- Tumor cell line capable of metastasis (e.g., HT1080 human fibrosarcoma)
- Immunocompromised mice (e.g., BALB/c nude mice)
- Sterile PBS
- Animal housing and handling facilities in accordance with ethical guidelines

Procedure:

- · Cell Preparation:
 - Harvest tumor cells and wash them with sterile PBS.
 - Resuspend the cells in sterile PBS at a concentration of 2.5 x 10⁶ cells/mL.
- Peptide Preparation:
 - Dissolve the Laminin B1 (1363-1383) peptide in sterile PBS to the desired concentration for injection (e.g., to achieve a final dose of 1-5 mg/kg).



· Injection:

- Mix the tumor cell suspension with the peptide solution or a vehicle control (PBS) just prior to injection.
- \circ Inject 200 µL of the cell/peptide mixture (containing 5 x 10⁵ cells) into the lateral tail vein of each mouse.
- Monitoring and Analysis:
 - Monitor the mice for signs of tumor development and metastasis (e.g., weight loss, labored breathing).
 - After a predetermined period (e.g., 14-21 days), euthanize the mice.
 - Excise the lungs and other relevant organs.
 - Fix the organs in formalin and embed in paraffin for histological analysis.
 - Count the number of metastatic nodules on the surface of the lungs.
 - Perform hematoxylin and eosin (H&E) staining on tissue sections to confirm the presence of metastatic lesions and assess their size and number.

Mandatory Visualizations Signaling Pathway

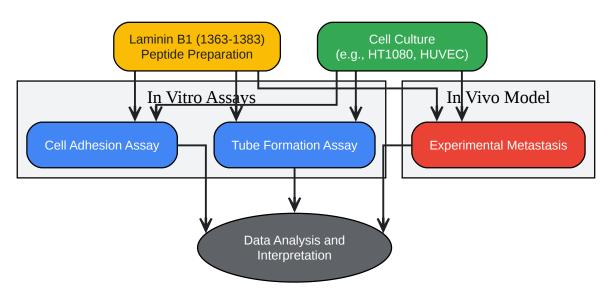




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Caption: Signaling pathway of Laminin B1 (1363-1383) peptide.

Experimental Workflow



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Caption: Workflow for studying **Laminin B1 (1363-1383)** peptide.

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